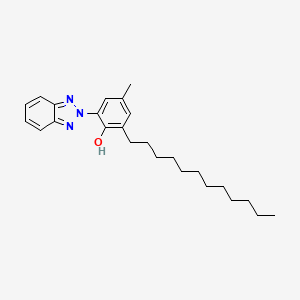

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

説明

Chemical Identity and Applications 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol (CAS: 125304-04-3; synonyms: UV-571, Tinuvin 571) is a benzotriazole-derived ultraviolet (UV) absorber widely used to prevent photodegradation in synthetic resins, coatings, and transparent soap formulations . Its molecular formula is C25H35N3O (molecular weight: 393.56), featuring a benzotriazole core linked to a phenolic ring substituted with a dodecyl chain and methyl group. This structure enables broad UV absorption (290–400 nm) and compatibility with hydrophobic matrices .

The compound is classified for acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory system toxicity .

Regulatory Status The U.S. EPA granted exemptions for residual limits in agricultural crops, acknowledging sufficient safety data for its use in pesticides .

特性

IUPAC Name |

2-(benzotriazol-2-yl)-6-dodecyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-21-18-20(2)19-24(25(21)29)28-26-22-16-13-14-17-23(22)27-28/h13-14,16-19,29H,3-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMHSKWEJGIXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051886 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23328-53-2, 125304-04-3 | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriazolyl dodecyl p-cresol (linear) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzotriazolyl dodecyl p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125304043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-3-dodecyl-5-methylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methyl-, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOTRIAZOLYL DODECYL P-CRESOL (LINEAR) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TWE4ZIKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Diazotization

- The process begins with the diazotization of an appropriate o-nitroaniline derivative.

- Diazotization is typically carried out by reacting the o-nitroaniline with sodium nitrite in an acidic aqueous medium.

- Traditionally, hydrochloric acid is used; however, improved methods replace hydrochloric acid with concentrated sulfuric acid or anhydrous nitrosylsulfuric acid to enhance safety and yield.

- The diazotization temperature is controlled, often maintained around 0-5°C to stabilize the diazonium salt.

Azo Coupling

- The diazonium salt is then coupled with 6-dodecyl-4-methylphenol under controlled pH conditions (usually mildly alkaline to neutral pH around 6-7.2).

- The coupling reaction requires careful solvent selection and dispersing agents to ensure high yield and purity.

- The coupling step produces 2-(2-nitrophenylazo)-6-dodecyl-4-methylphenol, the key azo intermediate.

Reductive Cyclization to Benzotriazole

The azo intermediate undergoes reductive cyclization to form the benzotriazole ring, a crucial transformation that imparts UV-absorbing properties.

Reducing Agents and Conditions

Several reducing agents and conditions have been reported for this step:

| Reducing Agent | Solvent/Medium | Conditions | Notes |

|---|---|---|---|

| Zinc | Aqueous methanol + alkali hydroxide | Mild heating | Traditional method, effective but may require long reaction times |

| Hydrazine hydrate | Aqueous alkali hydroxide | Moderate temperature | Commonly used, good yields |

| Hydrogen gas over Pd/C or PtS/C | Aqueous or alcoholic medium | Hydrogen pressure, catalytic | Efficient catalytic hydrogenation |

| Molybdenum-modified Raney Nickel | With sodium hydroxide or diethylamine | Catalytic hydrogenation | Alternative catalytic system |

| Paraformaldehyde | Isopropyl alcohol + sodium hydroxide + 2,3-dichloro-1,4-naphthoquinone | Heating | Novel reductive system reported in literature |

| Thiourea S,S-dioxide | Aqueous isopropyl alcohol + sodium hydroxide | Mild conditions | Recently introduced, environmentally benign |

| Electrolytic reduction | Mercury electrode + aqueous sodium hydroxide | Electrochemical setup | Less common, specialized equipment required |

Reaction Monitoring and Yield

- The reductive cyclization is monitored by disappearance of azo chromophore absorption and formation of benzotriazole characteristic signals.

- Yields are generally high when reaction parameters such as pH, temperature, and reducing agent concentration are optimized.

- For example, zinc reduction in aqueous methanol with alkali hydroxide typically affords yields above 80%.

Influence of Substituents on Preparation

- The presence of a dodecyl chain at the 6-position and a methyl group at the 4-position of the phenol ring affects solubility and reaction kinetics.

- Long alkyl chains improve the compound’s compatibility with polymer matrices but may require adjustments in solvent choice and dispersing agents during azo coupling.

- Literature reports that controlling pH and temperature during coupling is critical to accommodate these bulky substituents without compromising yield.

Comparative Summary Table of Preparation Methods

| Step | Method/Agent | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Diazotization | NaNO2 + HCl or H2SO4 | Well-established, controllable | Corrosive acids, requires temperature control | >90 |

| Azo Coupling | Phenol derivative in aqueous medium | High selectivity, scalable | Sensitive to pH and solvent choice | 85-95 |

| Reductive Cyclization (Zinc) | Zinc + aqueous methanol + NaOH | Simple, inexpensive | Slower reaction, metal waste | 80-90 |

| Reductive Cyclization (Hydrazine) | Hydrazine hydrate + NaOH | Efficient, good yields | Toxic reagent, handling precautions | 85-95 |

| Catalytic Hydrogenation | Pd/C or PtS/C + H2 | Fast, clean reaction | Requires pressure equipment | 90-95 |

| Novel Reductants | Thiourea S,S-dioxide | Mild, environmentally friendly | Less established, requires optimization | 80-90 |

Research Findings and Optimization Notes

- Research from Kyoto University emphasizes the importance of pH control during azo coupling to prevent side reactions and polymerization.

- The choice of reducing agent significantly influences reaction time and purity; catalytic hydrogenation is preferred for industrial scale due to speed and cleanliness, despite higher equipment costs.

- Novel reductive agents like thiourea S,S-dioxide offer greener alternatives with comparable yields but require further scale-up studies.

- The use of anhydrous nitrosylsulfuric acid in diazotization improves safety and reaction control compared to traditional hydrochloric acid methods.

- Long alkyl chains like dodecyl necessitate solvent system adjustments to maintain solubility and reaction homogeneity during coupling.

化学反応の分析

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly at the phenolic hydroxyl group, where it can form esters or ethers.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxy and oxo derivatives, as well as various substituted phenolic compounds. These products retain the UV-absorbing properties of the parent compound, making them useful in similar applications .

科学的研究の応用

Ultraviolet Absorption

BTMLP is primarily utilized as a liquid ultraviolet (UV) absorber . Its effectiveness in preventing the degradation of synthetic resins makes it valuable in industries such as plastics and coatings. The compound protects materials from UV radiation, which can cause discoloration and loss of mechanical properties over time.

Key Characteristics:

- Chemical Stability: BTMLP exhibits high stability under UV exposure.

- Compatibility: It can be integrated into various polymer matrices without compromising their physical properties.

Toxicological Studies

Recent studies have investigated the toxicological profile of BTMLP to ensure its safety for use in consumer products. A notable study conducted a 90-day toxicity assessment in rats, establishing the no-observed-adverse-effect level (NOAEL) for the compound.

Findings from Toxicity Studies:

- Dosage Levels: Rats were administered doses of 0 (control), 100, 300, and 1000 mg/kg/day.

- Observations: No mortality or significant clinical signs were noted across groups. However, slight increases in prothrombin time and histopathological changes were observed at higher doses.

- NOAEL Determination: The NOAEL was determined to be less than 100 mg/kg/day for males and 1000 mg/kg/day for females, indicating a gender difference in response to the compound's toxicity .

Coating Formulations

BTMLP is also incorporated into various coating formulations, particularly in polyurethane (PU) systems. Its inclusion enhances the durability and performance of coatings against environmental stressors.

Applications in Coatings:

- Chemical Resistance: BTMLP contributes to improved chemical resistance in paint formulations.

- Solvent Resistance: It helps maintain the integrity of coatings when exposed to solvents, making it suitable for automotive finishes and industrial applications .

Analytical Techniques

The analysis of BTMLP can be performed using advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A specific method involves using a reverse-phase HPLC column with acetonitrile and water as mobile phases, allowing for effective separation and quantification of the compound .

Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| UV Absorption | Prevents degradation of synthetic resins | Enhances material longevity |

| Toxicological Studies | Assess safety profile through animal studies | Establishes NOAEL for regulatory compliance |

| Coating Formulations | Used in PU systems for enhanced durability | Improves chemical and solvent resistance |

| Analytical Techniques | HPLC methods for quantification | Enables precise measurement and quality control |

作用機序

The primary mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol involves the absorption of ultraviolet light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, thereby preventing the degradation of the material it is incorporated into. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation, which converts the absorbed energy into thermal energy .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Physical State and Compatibility

- UV-571’s liquid state (melting point: 152–156°C) enhances miscibility in liquid formulations (e.g., transparent soaps) compared to solid analogs like 25973-55-1, which may require solvent processing .

- Crystalline derivatives (e.g., ) exhibit higher thermal stability, making them suitable for high-temperature polymer applications.

Substituent Effects on Performance Dodecyl Chain: Improves solubility in non-polar matrices (e.g., polyolefins) and reduces volatility . Amino Groups (e.g., diethylamino): Introduce polarity, enabling use in polar solvents or as metal-binding ligands .

Toxicity and Safety UV-571 shows gender-specific toxicity (male rats), likely due to metabolic differences .

Regulatory and Market Positioning

- UV-571’s EPA exemption underscores its regulatory acceptance in niche applications . In contrast, 25973-55-1 is listed as an inert ingredient, indicating broader but less specialized use .

生物活性

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol, commonly referred to as UV-571, is a synthetic compound primarily utilized as a UV absorber in various industrial applications. It belongs to the class of benzotriazole derivatives, which are known for their effectiveness in protecting materials from UV radiation. This article delves into the biological activity of this compound, focusing on its environmental impact, toxicity, and potential health effects based on diverse research findings.

- Chemical Formula : C20H25N3O

- Molecular Weight : 325.43 g/mol

- Solubility : Insoluble in water; soluble in organic solvents such as acetone and chloroform .

- Melting Point : >350 °C .

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its environmental effects and potential toxicity to aquatic organisms.

Environmental Impact

Benzotriazole UV stabilizers (BZT-UVs), including UV-571, have been detected in various aquatic environments, raising concerns about their ecological impact. A study assessed the effects of dietary exposure to UV-P (a related compound) on Japanese medaka (Oryzias latipes), revealing no significant adverse effects on reproductive success or liver transcript levels at various concentrations .

Acute and Chronic Toxicity

Research has indicated that while benzotriazole compounds can exhibit some level of toxicity, this compound is not classified as a significant skin sensitizer. The liver appears to be the primary target organ for toxicity, with studies suggesting that systemic toxicities vary based on structural modifications within the benzotriazole class .

Case Studies

- Japanese Medaka Study : In a controlled study, medaka were exposed to varying concentrations of UV-P. The results showed no significant changes in egg production or fertilization rates, indicating low reproductive toxicity at tested levels .

- Draft Evaluation Statement : A comprehensive evaluation indicated that phenolic benzotriazoles do not exhibit effects warranting classification at doses below 100 mg/kg body weight per day. However, liver toxicity was noted at higher doses, particularly with certain structural variants of benzotriazoles .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol relevant to its stability in experimental conditions?

- Answer : The compound exhibits a density of 0.911 g/mL at 25°C, a melting point >350°C, and a flash point >110°C, suggesting thermal stability under standard laboratory conditions . Its low water solubility (logP ~4.0) indicates hydrophobicity, necessitating organic solvents for dissolution in experiments. Purity assessments via HPLC (≥95%) and UV-vis spectroscopy (transmittance ≥95% at 460 nm) are critical for ensuring structural integrity in photostability studies .

Q. How should researchers safely handle this compound given its toxicity profile?

- Answer : Safety protocols include using PPE (gloves, goggles, respirators) to avoid dermal/ocular contact and inhalation of aerosols. Acute toxicity (oral LD₅₀ >2000 mg/kg in rats) and subchronic effects (e.g., coagulation abnormalities in male rats at 1000 mg/kg/day) require strict dose control . Work should occur in fume hoods with adequate ventilation to mitigate respiratory risks .

Q. What synthetic routes are reported for this compound, and how can its purity be validated?

- Answer : The compound is synthesized via Mannich reactions involving benzotriazole derivatives and alkylphenols under reflux conditions. Post-synthesis, column chromatography (e.g., silica gel with hexane/ethyl acetate) isolates the product . Purity validation employs HPLC for quantification and FT-IR/NMR for functional group confirmation .

Advanced Research Questions

Q. How does the molecular structure, particularly the benzotriazole moiety, influence its UV absorption mechanism?

- Answer : The benzotriazole group acts as a UV chromophore, absorbing 280–400 nm radiation via π→π* transitions. Intramolecular O–H⋯N hydrogen bonding between the phenolic hydroxyl and triazole nitrogen stabilizes the excited state, enhancing UV dissipation efficiency. Structural analogs with modified alkyl chains show reduced efficacy, emphasizing the role of the dodecyl group in solubility and matrix compatibility .

Q. What methodological approaches resolve contradictions in toxicological data across studies?

- Answer : Discrepancies in toxicity outcomes (e.g., gender-specific renal effects in rats vs. higher LD₅₀ values in other models ) require comparative analysis of exposure routes, species-specific metabolism, and endpoint assays. Dose-response studies with standardized protocols (e.g., OECD guidelines) and biomarker profiling (e.g., coagulation factors, kidney histopathology) can clarify mechanisms .

Q. How can crystallography and computational modeling elucidate structure-activity relationships for this UV absorber?

- Answer : Single-crystal X-ray diffraction reveals planar benzotriazole-phenol dihedral angles (~16.6°) and hydrogen-bonding patterns critical for UV absorption. DFT calculations predict electron density distributions and excited-state dynamics, guiding the design of derivatives with tailored photostability .

Q. What are the implications of NOAEL values from rodent studies for long-term exposure experiments?

- Answer : The NOAEL for male rats (100 mg/kg/day) and females (1000 mg/kg/day) suggests gender-dependent toxicity, possibly linked to hormonal regulation of metabolic pathways. Chronic studies should monitor hematological (prothrombin time) and renal biomarkers (hyaline droplets in tubules) at sub-NOAEL doses to establish safety margins for human risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。